molecular formula C13H14N2O2S B3095529 Ethyl 2-o-toluidinothiazole-4-carboxylate CAS No. 126533-64-0

Ethyl 2-o-toluidinothiazole-4-carboxylate

Cat. No.: B3095529
CAS No.: 126533-64-0
M. Wt: 262.33 g/mol
InChI Key: WSMCCGNUWBZULL-UHFFFAOYSA-N
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Description

Ethyl 2-o-toluidinothiazole-4-carboxylate is a thiazole derivative characterized by a thiazole ring substituted at the 2-position with an o-toluidino group (ortho-methyl aniline) and at the 4-position with an ethyl carboxylate ester. The o-toluidino substituent introduces steric and electronic effects that distinguish this compound from simpler thiazole derivatives.

Properties

IUPAC Name

ethyl 2-(2-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-18-13(15-11)14-10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMCCGNUWBZULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215976
Record name Ethyl 2-[(2-methylphenyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126533-64-0
Record name Ethyl 2-[(2-methylphenyl)amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126533-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-methylphenyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-o-toluidinothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with o-toluidine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-o-toluidinothiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce more saturated thiazole derivatives.

Scientific Research Applications

Ethyl 2-o-toluidinothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-o-toluidinothiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (2-position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Ethyl 2-o-toluidinothiazole-4-carboxylate o-toluidino (ortho-methyl) ~220 (estimated) Potential medicinal applications
Ethyl 2-aminothiazole-4-carboxylate -NH2 172.2 Synthetic intermediate, antimicrobial
Ethyl 2-(benzylamino)-thiazole-4-carboxylate Benzylamino 260.3 Enhanced hydrophobicity
Ethyl 2-[(4-chlorophenyl)amino]-thiazole-4-carboxylate 4-chlorophenylamino 256.7 Electron-withdrawing substituent
Ethyl 2-formylthiazole-4-carboxylate -CHO 185.2 Reactive for further derivatization

Key Findings and Insights

Electron-Withdrawing Groups (e.g., chloro, nitro): Improve reactivity in electrophilic substitutions but may reduce bioavailability due to polarity .

Simpler amino derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) serve as versatile intermediates for bioactive molecules .

Synthetic Accessibility :

  • Derivatives with reactive groups (e.g., formyl, hydroxymethyl) enable rapid diversification, as seen in and .
  • Multi-step sequences, such as those in , are common for complex thiazole derivatives.

Biological Activity

Ethyl 2-o-toluidinothiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. A notable study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis32 µg/mL
2Escherichia coli64 µg/mL
3Staphylococcus aureus16 µg/mL

The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Anticancer Activity

Research has shown that thiazole derivatives can induce apoptosis in cancer cells. This compound was evaluated for its potential anticancer properties against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In vitro studies demonstrated that this compound inhibited cell proliferation with IC50 values ranging from 10 to 50 µM across different cell lines. The compound induced apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to increased levels of reactive oxygen species (ROS) in treated cells .

The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets:

  • DNA Gyrase and Topoisomerase : These enzymes are crucial for DNA replication and transcription. The compound may inhibit these enzymes, leading to bacterial cell death.
  • Apoptosis Induction : By triggering mitochondrial pathways, the compound promotes apoptosis in cancer cells.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents in enhancing antimicrobial properties .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer effects of thiazole derivatives, this compound showed promising results against MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-o-toluidinothiazole-4-carboxylate
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Ethyl 2-o-toluidinothiazole-4-carboxylate

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